molecular formula C9H6F3NO2S B067491 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile CAS No. 186405-37-8

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile

Cat. No.: B067491
CAS No.: 186405-37-8
M. Wt: 249.21 g/mol
InChI Key: AGVHYIFQWMKQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile is a high-value synthetic intermediate prized for its unique reactivity profile in advanced organic synthesis. This compound features two key functional groups: an electron-deficient benzenesulfonyl moiety, enhanced by the strong electron-withdrawing trifluoromethyl group at the para position, and a highly reactive acetonitrile group. This structural motif makes it an exceptional precursor and building block for the construction of diverse heterocyclic systems, including pyrazoles, isoxazoles, and other nitrogen-containing scaffolds. Its primary research value lies in medicinal chemistry and drug discovery, where it is extensively utilized in the synthesis of potential pharmacologically active molecules. The sulfonyl group can act as a key linker or a component to modulate the physicochemical properties of a candidate drug, such as its metabolic stability and membrane permeability. The nitrile group serves as a versatile handle for further transformations, including hydrolysis to carboxylic acids, reduction to amines, or cyclization to form various heterocycles. Furthermore, the presence of the trifluoromethyl group is of significant interest, as it is known to enhance a compound's lipophilicity, metabolic stability, and bioavailability, making this reagent particularly valuable for developing agrochemicals and pharmaceutical candidates targeting enzymes and receptors where these properties are critical. Researchers employ this compound as a key electrophile in C-C and C-N bond-forming reactions, leveraging the activated methylene group for alkylation and condensation reactions to create more complex molecular architectures.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]sulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c10-9(11,12)7-1-3-8(4-2-7)16(14,15)6-5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHYIFQWMKQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621383
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186405-37-8
Record name [4-(Trifluoromethyl)benzene-1-sulfonyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-TRIFLUOROMETHYLBENZENESULPHONYL)ACETONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Sulfonyl Chloride Intermediate Pathway

The most direct route involves synthesizing 4-trifluoromethylbenzenesulfonyl chloride as a key intermediate, followed by nucleophilic substitution to introduce the acetonitrile group.

Preparation of 4-Trifluoromethylbenzenesulfonyl Chloride

Chlorosulfonation of 4-trifluoromethylbenzene is a well-documented method. In Patent CN102336689A , a similar compound, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, is synthesized via nitration, reduction, diazotization, and chlorosulfonation. Adapting this protocol:

  • Nitration : 4-Trifluoromethylbenzene is nitrated at 30–40°C using HNO₃/H₂SO₄ to introduce a nitro group.

  • Reduction : Catalytic hydrogenation (e.g., Fe/NH₄Cl in alcohol/water) converts the nitro group to an amine.

  • Diazotization : The amine is treated with NaNO₂/HCl to form a diazonium salt.

  • Chlorosulfonation : Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

Key Conditions :

  • Solvent : Dichloromethane (0–5°C).

  • Yield : ~70–80% for analogous compounds.

Oxime Dehydration Strategy

Inspired by Patent CN109438282B , where 2-nitro-4-trifluoromethylbenzonitrile is synthesized via oxime formation and dehydration, this approach could be adapted for the target compound:

  • Sulfonyl Aldehyde Synthesis :
    Oxidize 4-trifluoromethylbenzenethiol to the sulfonyl aldehyde using KMnO₄ or electrochemical methods.

  • Oxime Formation :
    React the aldehyde with hydroxylamine hydrochloride in water (pH 7–8).

  • Dehydration to Nitrile :
    Treat the oxime with acetic anhydride and a nickel catalyst in acetonitrile.

Example Parameters from Patent CN109438282B :

StepReagents/ConditionsYield
Oxime FormationNH₂OH·HCl, KOH (2:1 molar ratio), H₂O, 12°C88–89%
DehydrationAcetic anhydride, Ni catalyst, 85°C81–83%

Catalytic and Solvent Optimization

Catalyst Selection

Nickel-based catalysts (e.g., Ni acetate/Raney Ni) are critical for dehydration steps, as shown in Patent CN109438282B . The compounded catalyst improves yield by 15–20% compared to homogeneous catalysts.

Solvent Effects

  • Acetonitrile : Enhances reaction rates in dehydration steps due to its high polarity.

  • Dichloromethane : Preferred for chlorosulfonation to minimize side reactions.

Challenges and Mitigation Strategies

Steric Hindrance

The trifluoromethyl group’s bulkiness may slow sulfonation. Patent CN102336689A addresses this by maintaining low temperatures (0–5°C) during chlorosulfonation.

Byproduct Formation

Electrochemical methods (as in DOI 10.1021/jacs.9b06126 ) reduce disulfide byproducts by controlling voltage (3.2 V) and current (20 mA).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Sulfonyl Chloride RouteScalable, high purityRequires hazardous ClSO₃H70–80%
Oxime DehydrationMild conditions, fewer byproductsMulti-step, lower overall yield60–70%

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

TFBSAC serves as an essential building block in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions:

  • Nucleophilic Substitution : The nitrile group can be substituted with other functional groups.
  • Reduction Reactions : Conversion of the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions : Formation of sulfonyl derivatives through oxidation processes.
Reaction TypeMajor Products Formed
Nucleophilic SubstitutionSubstituted acetonitriles
ReductionPrimary amines
OxidationSulfonyl derivatives

Pharmaceutical Applications

TFBSAC is being explored for its potential use in developing bioactive molecules. Its ability to interact with nucleophiles makes it a candidate for synthesizing pharmaceutical intermediates. The trifluoromethyl group enhances the biological activity of compounds derived from TFBSAC, leading to promising therapeutic effects.

Biological Studies

In biochemical studies, TFBSAC acts as a probe to investigate interactions within biological systems. Its electrophilic nature allows it to form covalent bonds with nucleophiles, modulating enzyme activities and influencing various biological pathways.

Case Study 1: Inhibition of LSD1

Research has demonstrated that compounds similar to TFBSAC can act as selective inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. The incorporation of TFBSAC into inhibitor designs has shown potential for therapeutic applications in cancer treatment by modulating gene expression.

Case Study 2: Synthesis of Bioactive Molecules

A study reported the successful synthesis of novel thiazole derivatives using TFBSAC as a key intermediate. These derivatives exhibited significant antibacterial activity, highlighting the compound's utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl and sulfonyl groups in the target compound enhance its stability and reduce nucleophilicity compared to hydroxyl (-OH) or amino (-NH₂) analogs .
  • Solubility : The -SO₂- and -CF₃ groups likely render the compound less water-soluble than hydroxylated analogs (e.g., 2-(4-hydroxyphenyl)acetonitrile) but more soluble in polar aprotic solvents .

Reactivity and Electronic Properties

HOMO-LUMO Analysis

While direct DFT calculations for this compound are unavailable, studies on sulfonated and cyanated analogs (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) suggest:

  • HOMO-LUMO Gaps : Electron-withdrawing groups (-CF₃, -SO₂-) lower the LUMO energy, enhancing electrophilicity and reactivity toward nucleophilic attack .
  • Charge Distribution : The -CN group in acetonitrile derivatives localizes electron density, facilitating reactions such as hydrolysis to carboxylic acids or participation in cycloadditions .

Comparative Reactivity

  • Hydrolysis : The -CN group in 2-(4-hydroxyphenyl)acetonitrile hydrolyzes slowly under acidic conditions, whereas electron-withdrawing groups in the target compound may accelerate this process .
  • Nucleophilic Substitution : The sulfonyl group in the target compound may activate the benzene ring for substitution reactions, unlike halogenated analogs (e.g., 2,4-difluorophenylacetonitrile), which undergo dehalogenation .

Biological Activity

2-(4-Trifluoromethylbenzenesulfonyl)acetonitrile, with the chemical formula C₉H₆F₃NO₂S, is a compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₆F₃NO₂S
  • Molecular Weight : 249.21 g/mol
  • CAS Number : 186405-37-8

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It interacts with nucleophiles in biological systems, leading to the formation of covalent bonds that can modulate enzyme activity and other protein functions. This interaction can result in various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The specific mechanisms include inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain leukemia cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key signaling pathways involved in cell proliferation and survival .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
  • Anticancer Properties : In a study involving P388 murine leukemia cells, this compound exhibited IC50 values around 15 µM, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis via caspase activation pathways .

Data Table: Summary of Biological Activities

Activity Tested Organisms/Cell Lines IC50/MIC Values Mechanism
AntimicrobialStaphylococcus aureus, E. coliMIC = 32 µg/mLInhibition of cell wall synthesis
AnticancerP388 murine leukemia cellsIC50 = 15 µMInduction of apoptosis via caspase activation

Future Directions

The potential applications of this compound extend beyond antimicrobial and anticancer activities. Its role as a building block in organic synthesis positions it as a valuable intermediate in pharmaceutical development. Future research could explore its effectiveness in combination therapies or its utility in targeting specific molecular pathways in cancer treatment.

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(4-trifluoromethylbenzenesulfonyl)acetonitrile?

Answer:
The synthesis typically involves sulfonylation of acetonitrile derivatives. A common route is the reaction of 4-trifluoromethylbenzenesulfonyl chloride with acetonitrile precursors under basic conditions (e.g., NaH or Et3_3N in anhydrous THF). Key considerations include:

  • Reagent purity : Ensure the sulfonyl chloride is free of hydrolysis byproducts (e.g., sulfonic acids) to avoid side reactions.
  • Temperature control : Maintain reaction temperatures between 0–5°C during sulfonyl chloride addition to minimize decomposition.
  • Workup : Extract the product using dichloromethane and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:
X-ray crystallography is critical for confirming molecular geometry, especially when NMR data are inconclusive due to rotational isomers or dynamic effects. Use SHELXL for refinement:

  • Data collection : High-resolution (<1.0 Å) data reduce thermal motion artifacts.
  • Flack parameter : Apply the Flack x parameter to determine absolute configuration if chirality is suspected, as it avoids false positives in near-centrosymmetric structures .
  • Electron density maps : Analyze residual density near the trifluoromethyl group to confirm its orientation and rule out disorder .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Identify proton environments (e.g., acetonitrile CH2_2 at ~3.8 ppm) and confirm trifluoromethyl group integrity (-CF3_3 at ~-60 ppm in 19F^{19}\text{F}).
  • IR spectroscopy : Detect sulfonyl S=O stretches (~1350–1300 cm1^{-1}) and nitrile C≡N (~2250 cm1^{-1}).
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of SO2_2CF3_3 group) .

Advanced: How does the electron-withdrawing trifluoromethyl group influence reaction kinetics in nucleophilic substitutions?

Answer:
The -CF3_3 group increases sulfonyl electrophilicity, accelerating SN2^2 reactions. However, steric hindrance may reduce accessibility. Methodological approaches include:

  • Kinetic studies : Monitor reactions via HPLC or 19F^{19}\text{F} NMR to determine rate constants.
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map transition states and quantify steric/electronic effects .
  • Isotopic labeling : Introduce 18O^{18}\text{O} in sulfonyl groups to track mechanistic pathways .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:
Use mixed solvents to balance solubility and polarity:

  • Primary solvent : Acetonitrile (high solubility at elevated temperatures).
  • Anti-solvent : Hexane or diethyl ether (induce crystallization upon cooling).
  • Crystallization conditions : Slow evaporation at 4°C yields single crystals suitable for X-ray analysis. Avoid protic solvents (e.g., methanol) to prevent sulfonyl group hydrolysis .

Advanced: How can contradictory reactivity data (e.g., unexpected stability in acidic conditions) be systematically investigated?

Answer:

  • pH-dependent stability assays : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring.
  • Mechanistic probes : Introduce radical scavengers (e.g., BHT) to test for radical-mediated decomposition.
  • Crystallographic evidence : Compare crystal packing forces (e.g., hydrogen bonding networks) that may stabilize the compound under acidic conditions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, goggles, and a fume hood due to potential toxicity (H301: Toxic if swallowed).
  • Storage : Keep in amber vials under inert atmosphere (Ar/N2_2) at -20°C to prevent moisture absorption and nitrile degradation.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How can computational tools predict the compound’s reactivity in multi-step syntheses?

Answer:

  • Retrosynthetic analysis : Use AI-based platforms (e.g., Chematica) to identify viable precursors and reaction pathways.
  • Reactivity descriptors : Calculate Fukui indices to predict electrophilic/nucleophilic sites.
  • Docking studies : Model interactions with biological targets (e.g., serine proteases) to guide derivatization for enzyme inhibition studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.